3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. Pyrazolo[4,3-d]pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The classification of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one falls under the category of nitrogen-containing heterocycles. It is synthesized through various chemical methods and has been studied for its biological activities. The compound's structure can be derived from the pyrazole and pyrimidine moieties, which contribute to its reactivity and interactions with biological systems.
The synthesis of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under acidic or basic conditions.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. The use of solvents and catalysts can also influence the efficiency of the synthesis.
The molecular structure of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one features a fused pyrazole and pyrimidine ring system. The compound has a methyl group at the 3-position and a carbonyl group at the 7-position, which are critical for its biological activity.
3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions:
The reactivity of this compound is often explored in the context of developing new pharmaceuticals that target specific enzymes or receptors involved in disease processes.
The mechanism of action for compounds like 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves inhibition of key enzymes or receptors within cellular pathways:
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
The applications of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one span several fields:
The core compound 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 28745-13-3) derives its systematic name from the fusion of pyrazole and pyrimidine rings. The parent heterocycle is designated as 7H-pyrazolo[4,3-d]pyrimidin-7-one, where the fusion bonds connect pyrazole positions 4/4a and pyrimidine positions 3a/4. The prefix "2,4-dihydro" specifies saturation at the pyrimidine ring's N2-C4 positions, while "3-methyl" indicates a methyl substituent at the pyrazole's N3 position. This nomenclature follows IUPAC fusion rules for bicyclic systems with bridgehead hydrogen at N2 [1] [4].
Structural isomerism arises from several factors:
Table 1: Isomeric Variants of Dihydropyrazolopyrimidinones
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 28745-13-3 | C₇H₈N₄O | Methyl at pyrazole N3 |
2-Methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 923283-55-0 | C₆H₆N₄O | Methyl at pyrimidine N2 |
1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5399-94-0 | C₆H₆N₄O | Unsaturation at N1-N2; methyl at C3 |
The scaffold features a planar, bicyclic system with critical functional groups dictating reactivity and intermolecular interactions:
Table 2: Key Functional Group Attributes
Group | Position | Bond Length (Å) | Electrostatic Potential (kcal/mol) | Role in Molecular Interactions |
---|---|---|---|---|
C7=O (carbonyl) | Pyrimidinone | 1.22 | -45.2 (acceptor) | H-bond acceptor; coordinates Mg²⁺ |
N6-H (amide) | Pyrimidinone | 1.35 (C-N) | +25.6 (donor) | H-bond donor; stabilizes lactam form |
N3-CH₃ (methyl) | Pyrazole N3 | 1.46 (C-N) | -5.3 (hydrophobic) | Lipophilicity enhancer; steric block |
N1 (pyrrolic) | Pyrazole N1 | - | -18.4 (acceptor) | Weak H-bond acceptor; protonation site |
The pyrazolo[4,3-d]pyrimidinone core belongs to a broader class of fused diazapurines, exhibiting distinct advantages and limitations versus analogues:
Table 3: Structural and Electronic Comparison of Bicyclic Diazapurines
Scaffold | Ring Fusion | Dipole Moment (D) | log P (calc.) | Exemplar Bioactivity |
---|---|---|---|---|
Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazole[4,3-d] | 4.3 | 1.45 | Moderate CDK2 inhibition (IC₅₀ >1 μM) |
Pyrazolo[3,4-d]pyrimidin-4-one | Pyrazole[3,4-d] | 3.8 | 1.62 | Potent CDK2 inhibition (IC₅₀: 0.057 μM) |
Pyrido[2,3-d]pyrimidin-7-one | Pyridine[2,3-d] | 2.1 | 1.89 | p38 MAPK inhibition (Pamapimod) |
Thiazolo[5,4-d]pyrimidine | Thiazole[5,4-d] | 5.0 | 2.15 | Kinase inhibition; antiviral activity |
The 3-methyl group in pyrazolo[4,3-d]pyrimidinones confers moderate steric hindrance, limiting access to some targets versus smaller analogues (e.g., unsubstituted 7H-pyrazolo[4,3-d]pyrimidin-7-one). However, C5 modifications—such as methylsulfanyl in 3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 28745-13-3)—dramatically enhance kinase affinity by engaging hydrophobic pockets [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0